N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-8-6-12(20-16-8)15-13(17)10-7-9-4-2-3-5-11(9)19-14(10)18/h2-7H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHVXJWKHUSPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the isothiazole ring: This can be achieved by the lithiation of isothiazole with n-butyllithium at C-5, followed by quenching with an electrophile.
Formation of the chromene ring: This can be synthesized through the cyclization of a suitable precursor under acidic or basic conditions.
Coupling of the isothiazole and chromene rings: This can be done through a condensation reaction between the two rings in the presence of a coupling agent such as EDCI or DCC.
Chemical Reactions Analysis
N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions:
Scientific Research Applications
N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets and pathways. For example, the isothiazole moiety may interact with enzymes involved in microbial metabolism, while the chromene moiety may interact with antioxidant pathways .
Comparison with Similar Compounds
Coumarin-3-carboxamide Derivatives with Varied Heterocyclic Substituents
Key Example :
- N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide (Compound 8, ): Structural Differences: Replaces the 3-methylisothiazole group with a 5-mercapto-1,3,4-thiadiazole ring. Synthesis: Uses dicyclohexylcarbodiimide (DCC) with HOBT/HOSu as coupling agents, a common method for amide bond formation .
Comparison Table :
Isothiazolyl Acetamide vs. Coumarin Carboxamide Derivatives
Key Example :
- 2-[3-(4-cyanobenzyl)indolizin-1-yl]-N-(3-methylisothiazol-5-yl)-2-oxoacetamide (): Structural Differences: Features a 2-oxoacetamide backbone instead of the coumarin-3-carboxamide. The 4-cyanobenzyl substituent may improve lipophilicity and membrane permeability compared to the coumarin system.
Comparison Table :
Modifications to the Coumarin Core
Key Example :
- N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (): Structural Differences: Incorporates a dihydroisochromene (saturated coumarin analog) and a 3-chlorobenzyl-thiazole group. The 3-chlorobenzyl group may enhance hydrophobic interactions in biological systems.
Biological Activity
N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that integrates the structural features of isothiazole and chromene. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various bacterial strains. Research has shown that derivatives containing the isothiazole moiety often demonstrate enhanced antibacterial effects. For instance, studies indicate that compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) | Notes |
|---|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 | High activity observed |
| 3a | Staphylococcus aureus | 4.8 | Moderate selectivity |
| 3b | Escherichia coli | 28 | Lower activity |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. The compound's mechanism appears to involve the inhibition of specific cancer cell lines, including those resistant to conventional therapies. For example, derivatives have shown promising results against human colon adenocarcinoma and breast adenocarcinoma cell lines .
Table 2: Anticancer Activity Evaluation
| Compound | Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| 5-Cl | MCF-7 (breast) | 15 | Doxorubicin |
| 5d | LoVo (colon) | 10 | Cisplatin |
| 3g | MV4-11 (leukemia) | 12 | 5-Fluorouracil |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in microbial metabolism and oxidative stress pathways. The isothiazole component may inhibit enzymes critical for bacterial growth, while the chromene structure may provide antioxidant benefits .
Case Studies
- Case Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against Staphylococcus aureus. The most active compound exhibited a MIC value significantly lower than standard antibiotics, indicating a potential alternative treatment option for resistant strains .
- Case Study on Anticancer Activity : In vitro studies demonstrated that certain derivatives of the compound inhibited the proliferation of colon cancer cells more effectively than traditional chemotherapeutics, suggesting a novel approach in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide, and how is purity validated?
- Methodology : The compound can be synthesized via a condensation reaction between salicylaldehyde derivatives and β-ketoesters, followed by amidation using coupling agents like EDCI. For example, eco-friendly approaches using ultrasound irradiation (sonochemistry) achieve 83% yield under optimized conditions (675 W, 5 hours, 1.2 molar equivalents of ethanolamine) . Purity is validated via HPLC, melting point analysis, and elemental composition matching (C, H, N percentages within ±0.3% of theoretical values) .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- NMR : and NMR (e.g., δ=10.36 ppm for amide protons, aromatic protons at 7.2–8.0 ppm) confirm functional groups and regiochemistry .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths and angles, with typical C=O bond lengths of 1.22 Å and isothiazole ring angles of 88–92° .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols .
- Waste disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can synthesis yield be optimized using green chemistry principles?
- Methodology : Sonochemistry reduces reaction time and improves yield (83% vs. 50–60% in conventional methods) by enhancing reagent diffusion. Key parameters include ultrasound power (≥500 W), solvent selection (ethanol/water mixtures), and stoichiometric control of amines . Comparative yield
| Method | Yield | Time | Conditions |
|---|---|---|---|
| Conventional | 50% | 12 h | Reflux, DMF |
| Sonochemical | 83% | 5 h | 675 W, ethanol/water |
Q. How can crystallographic data resolve structural ambiguities in derivatives?
- Methodology : SHELXD/SHELXE pipelines enable phase determination for twinned or high-resolution crystals. For example, isothiazole ring puckering (flattening by 5–10°) in derivatives can be quantified using anisotropic displacement parameters (ADPs) . Discrepancies in torsion angles (e.g., C3–N–C5 vs. C3–N–C7) are resolved via Hirshfeld surface analysis .
Q. What experimental designs assess mitochondrial targeting in biological studies?
- Methodology :
- Mitochondrial isolation : Mouse liver mitochondria are isolated via differential centrifugation (10,000 ×g, 4°C) in sucrose-Tris-EGTA buffer .
- Activity assays : Measure membrane potential collapse using Rhodamine 123 fluorescence (ex/em: 488/525 nm) and calcium retention capacity with Calcium Green-5N . Dose-response curves (IC values) are compared to controls like cyclosporin A.
Q. How do researchers address contradictions in reported biological activity data?
- Methodology :
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin for anticancer studies) .
- Meta-analysis : Compare logP values (e.g., 2.1 vs. 3.5) and solubility (DMSO vs. PBS) to explain variability in IC values across studies .
Q. What in silico strategies predict target interactions for this compound?
- Methodology :
- Docking : AutoDock Vina screens against kinase targets (e.g., GSK-3β) using Lamarckian GA parameters (grid size: 25 ų, exhaustiveness: 8) .
- MD simulations : GROMACS runs (50 ns, NPT ensemble) validate binding stability, with RMSD <2.0 Å indicating stable ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
